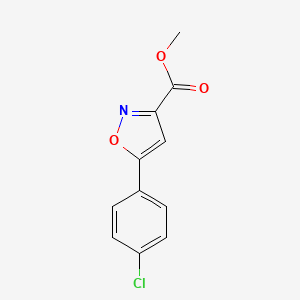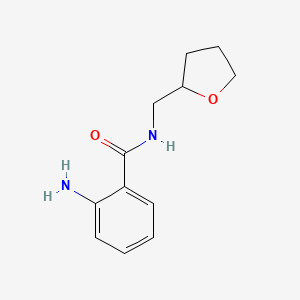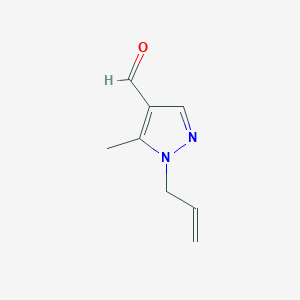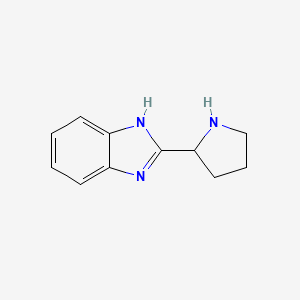
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
Vue d'ensemble
Description
“Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate” is a chemical compound with the CAS Number: 176593-36-5 . It has a molecular weight of 237.64 . The IUPAC name for this compound is methyl 5-(4-chlorophenyl)-3-isoxazolecarboxylate . It is a solid substance .
Molecular Structure Analysis
The InChI code for “Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate” is 1S/C11H8ClNO3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure and is used in various chemical databases.Physical And Chemical Properties Analysis
“Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate” is a solid substance . It has a molecular weight of 237.64 . The IUPAC name for this compound is methyl 5-(4-chlorophenyl)-3-isoxazolecarboxylate .Applications De Recherche Scientifique
Anticancer Activity
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate: has been identified as a compound with potential anticancer properties. Isoxazole rings, such as the one present in this compound, are known to inhibit the growth of cancer cells. The presence of the chlorophenyl group may contribute to its ability to act as a cytotoxic agent, disrupting the proliferation of malignant cells .
HDAC Inhibition
Histone deacetylase (HDAC) inhibitors are a class of compounds that play a crucial role in the regulation of gene expression. The isoxazole moiety in Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate suggests that it could serve as a potential HDAC inhibitor, which is valuable in the treatment of various diseases, including cancer and neurological disorders .
Antioxidant Properties
The structure of Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate indicates that it may exhibit antioxidant properties. Antioxidants are important for protecting cells from damage caused by free radicals. Research into similar isoxazole compounds has shown effectiveness in scavenging free radicals, suggesting a potential application for this compound in reducing oxidative stress .
Antibacterial and Antimicrobial Effects
Isoxazole derivatives have been studied for their antibacterial and antimicrobial effectsMethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate , with its unique structure, could be explored for its efficacy against bacterial and microbial strains, contributing to the development of new antibiotics .
Neuroprotective Agent
Research has indicated that isoxazole compounds can serve as neuroprotective agents. The specific configuration of Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate might be beneficial in the development of treatments for neurodegenerative diseases, such as Parkinson’s disease, by protecting neuronal cells from damage .
COX-2 Inhibition
Cyclooxygenase-2 (COX-2) inhibitors are used to treat pain and inflammation. The isoxazole core of Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate suggests that it could be a candidate for COX-2 inhibition, which would make it useful in the development of anti-inflammatory drugs .
Immunosuppressant Applications
Isoxazole derivatives have been found to have immunosuppressant activities. This implies that Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate could be investigated for its potential use in suppressing immune responses, which is particularly relevant in the context of organ transplantation and autoimmune diseases .
Drug Discovery and Development
The unique structure of Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate makes it a valuable scaffold in drug discovery. Its isoxazole ring is a common feature in many pharmaceuticals, and the compound could be used as a starting point for the synthesis of novel drugs with a variety of therapeutic applications .
Propriétés
IUPAC Name |
methyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMSFKKRLBUFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390036 | |
| Record name | METHYL 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate | |
CAS RN |
176593-36-5 | |
| Record name | METHYL 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)
![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)




![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)


